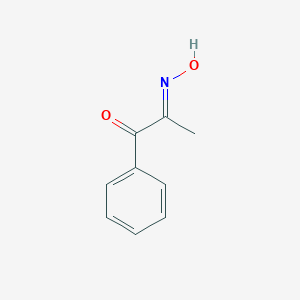

1-Phenyl-1,2-propanedione-2-oxime

Beschreibung

The exact mass of the compound 1-Phenyl-1,2-propanedione-2-oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5410. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenyl-1,2-propanedione-2-oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-1,2-propanedione-2-oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E)-2-hydroxyimino-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPINLRNGSGGJJT-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051602 | |

| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-51-7 | |

| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanedione, 1-phenyl-, 2-oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyiminopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2E)-2-hydroxyimino-1-phenylpropan-1-one (α-Isonitrosopropiophenone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of (2E)-2-hydroxyimino-1-phenylpropan-1-one, a versatile organic compound also known as α-isonitrosopropiophenone. The document details its nomenclature, structural information, and key physicochemical properties in a structured tabular format. Detailed experimental protocols for its synthesis are provided, along with its known applications, particularly its role as a crucial reagent in colorimetric assays for the determination of urea (B33335), which is pivotal in studying enzyme kinetics of arginase. This guide also includes visualizations of the synthetic workflow and its application in the arginase activity assay to facilitate a deeper understanding of its practical utility in research and development.

Chemical Identity and Physical Properties

(2E)-2-hydroxyimino-1-phenylpropan-1-one is a white to light yellow crystalline solid. It is an α-oximino ketone with the E-configuration at the C=N double bond.

| Identifier | Value | Reference |

| IUPAC Name | (2E)-2-(hydroxyimino)-1-phenylpropan-1-one | |

| Synonyms | α-Isonitrosopropiophenone, 1-Phenyl-1,2-propanedione-2-oxime | [1] |

| CAS Number | 119-51-7 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 112-115 °C | |

| Boiling Point | 292.5 °C at 760 mmHg | |

| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water. | [2] |

| InChI Key | YPINLRNGSGGJJT-JXMROGBWSA-N | |

| SMILES | C\C(=N/O)C(=O)c1ccccc1 |

Spectroscopic Data

| Spectroscopic Data | Description |

| ¹H NMR | Data not available in searched resources. Expected signals would include aromatic protons (phenyl group), a methyl group singlet or doublet, and a hydroxyl proton. |

| ¹³C NMR | Data not available in searched resources. Expected signals would include aromatic carbons, a carbonyl carbon, a carbon from the C=NOH group, and a methyl carbon. |

| Infrared (IR) | Characteristic peaks are expected for the O-H stretch of the oxime, C=O stretch of the ketone, C=N stretch of the oxime, and aromatic C-H and C=C stretches. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound. |

Synthesis of (2E)-2-hydroxyimino-1-phenylpropan-1-one

The most common and reliable method for the synthesis of α-isonitrosopropiophenone is the nitrosation of propiophenone (B1677668) using an alkyl nitrite (B80452) in the presence of an acid catalyst. The following protocol is adapted from Organic Syntheses.

Experimental Protocol: Synthesis from Propiophenone

Materials:

-

Propiophenone

-

Ethyl ether

-

Sodium nitrite (95%)

-

Methyl alcohol

-

Concentrated sulfuric acid

-

Concentrated hydrochloric acid

-

10% Sodium hydroxide (B78521) solution

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Dropping funnel

-

Gas inlet tube

-

Apparatus for steam distillation (optional, for purification of starting material)

Procedure:

-

Preparation of the Reaction Mixture: In a 3-liter, three-necked, round-bottomed flask, dissolve 469 g (3.5 moles) of propiophenone in 2.3 liters of ordinary ethyl ether.

-

Preparation of Methyl Nitrite: In a separate flask, prepare a mixture of 290 g (4 moles) of 95% sodium nitrite, 180 cc (4.5 moles) of methyl alcohol, and 170 cc of water. In a dropping funnel, place 455 cc of cold dilute sulfuric acid (prepared by adding one volume of concentrated acid to two volumes of water).

-

Nitrosation Reaction: Start the stirrer in the propiophenone solution and introduce dry hydrogen chloride gas at a moderate rate. Slowly add the sulfuric acid from the dropping funnel to the sodium nitrite mixture. The gaseous methyl nitrite generated is passed into the ethereal solution of propiophenone. The reaction mixture will turn a brown-red color, and the ether will begin to reflux gently. Adjust the rate of methyl nitrite addition to maintain a gentle reflux.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stand for several hours, preferably overnight.

-

Extraction: Extract the ethereal solution repeatedly with 500 cc portions of 10% sodium hydroxide solution until the alkaline extracting medium remains practically colorless.

-

Precipitation: Pour the combined alkaline extracts slowly with stirring into a mixture of 700–750 cc of concentrated hydrochloric acid and about 1 kg of ice.

-

Isolation and Drying: The crystals of isonitrosopropiophenone that precipitate are collected by suction filtration and dried. The crude product can be recrystallized from toluene to yield snow-white crystals.

Synthesis Workflow

Caption: Synthesis workflow of (2E)-2-hydroxyimino-1-phenylpropan-1-one.

Applications in Research

(2E)-2-hydroxyimino-1-phenylpropan-1-one is a valuable reagent in both synthetic organic chemistry and biochemical assays.

-

Synthetic Intermediate: It serves as a precursor in the synthesis of various heterocyclic compounds and as a reactant in Sonogashira coupling reactions and Beckmann rearrangements.[1][3]

-

Colorimetric Determination of Urea: A significant application is its use in the colorimetric quantification of urea. This is particularly important in arginase activity assays, where the enzyme hydrolyzes L-arginine to produce L-ornithine and urea.

Experimental Protocol: Arginase Activity Assay

This protocol describes the use of (2E)-2-hydroxyimino-1-phenylpropan-1-one for the colorimetric determination of urea produced by arginase.

Materials:

-

Sample containing arginase (e.g., cell lysate, serum)

-

Arginase activation buffer (e.g., Tris-HCl with MnCl₂)

-

L-arginine solution (substrate)

-

Acidic stop solution (e.g., H₂SO₄:H₃PO₄:H₂O mixture)

-

α-Isonitrosopropiophenone solution (e.g., 9% in ethanol)

-

Urea standards

Equipment:

-

Microplate reader

-

Incubator or water bath

-

Centrifuge

Procedure:

-

Enzyme Activation: Incubate the sample containing arginase with the activation buffer (containing Mn²⁺) to ensure the enzyme is in its active state.

-

Enzymatic Reaction: Initiate the reaction by adding the L-arginine substrate to the activated enzyme solution. Incubate at 37°C for a defined period (e.g., 1 hour).

-

Reaction Termination: Stop the enzymatic reaction by adding the acidic stop solution.

-

Color Development: Add the α-isonitrosopropiophenone solution to the reaction mixture. Heat the mixture (e.g., at 95-100°C) for a specific time to allow for the color-forming reaction between urea and α-isonitrosopropiophenone to occur.

-

Measurement: After cooling, measure the absorbance of the resulting colored product using a microplate reader at the appropriate wavelength (typically around 540-550 nm).

-

Quantification: Determine the concentration of urea produced by comparing the absorbance values of the samples to a standard curve generated using known concentrations of urea.

Arginase Assay Workflow

Caption: Workflow for the colorimetric arginase activity assay.

Safety and Handling

(2E)-2-hydroxyimino-1-phenylpropan-1-one should be handled with care in a laboratory setting. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is a combustible solid and should be stored in a cool, dry place away from ignition sources.

Conclusion

(2E)-2-hydroxyimino-1-phenylpropan-1-one is a well-characterized compound with significant utility in organic synthesis and biochemical analysis. Its straightforward synthesis and its crucial role as a colorimetric reagent for urea quantification make it an indispensable tool for researchers, particularly in the study of enzymes like arginase. This guide provides the essential technical information required for its effective and safe use in a research environment. Further research to fully elucidate its NMR spectral properties would be beneficial to the scientific community.

References

Spectroscopic Profile of α-Isonitrosopropiophenone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for α-Isonitrosopropiophenone (also known as 1-phenyl-1,2-propanedione-2-oxime), a significant compound in synthetic and analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for α-Isonitrosopropiophenone, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 11.0 | Singlet (broad) | 1H | N-OH |

| ~7.8 - 8.0 | Multiplet | 2H | Aromatic (ortho-protons) |

| ~7.3 - 7.6 | Multiplet | 3H | Aromatic (meta- & para-protons) |

| ~2.1 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (Ketone) |

| ~155 | C=N (Oxime) |

| ~133 | Aromatic (quaternary) |

| ~130 | Aromatic (para-CH) |

| ~129 | Aromatic (ortho-CH) |

| ~128 | Aromatic (meta-CH) |

| ~10 | -CH₃ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Medium | O-H stretch (oxime) |

| ~3060 | Weak | C-H stretch (aromatic) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1620 | Medium | C=N stretch (oxime) |

| ~1450, ~1580 | Medium-Weak | C=C stretch (aromatic ring) |

| ~950 | Medium | N-O stretch |

Sample Preparation: KBr disc or Nujol mull

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 163 | ~50 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |

| 58 | ~30 | [CH₃CNO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of α-Isonitrosopropiophenone is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a 90 MHz instrument for proton NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

For Fourier-Transform Infrared (FT-IR) analysis, a solid sample of α-Isonitrosopropiophenone is prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet. The pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the α-Isonitrosopropiophenone sample is introduced into the instrument's ion source, typically via a direct insertion probe. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation of the molecules. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like α-Isonitrosopropiophenone.

Caption: Workflow for Spectroscopic Analysis of α-Isonitrosopropiophenone.

An In-depth Technical Guide to the Physical Properties of 1-Phenyl-1,2-propanedione-2-oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-Phenyl-1,2-propanedione-2-oxime, also known as α-oximinopropiophenone. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

1-Phenyl-1,2-propanedione-2-oxime is a white to light yellow crystalline solid.[1] A summary of its key physical properties is provided in the table below.

| Property | Value | Source |

| Melting Point | 113-115 °C | [2][3][4] |

| Solubility | ||

| Methanol | Soluble | [5] |

| Organic Solvents | Moderately Soluble | [6] |

| Water (calculated) | Log10WS = -1.37 mol/L | [7] |

Experimental Protocols

Accurate determination of physical properties is critical for the consistent and reliable use of a chemical compound in research and development. The following sections detail standardized experimental protocols for measuring the melting point and solubility of 1-Phenyl-1,2-propanedione-2-oxime.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> and other standard laboratory methods.

Apparatus:

-

Melting point apparatus (capillary method)

-

Capillary tubes (thin-walled, sealed at one end)

-

Thermometer, calibrated

-

Mortar and pestle

-

Drying oven or desiccator

Procedure:

-

Sample Preparation:

-

Ensure the 1-Phenyl-1,2-propanedione-2-oxime sample is dry. If necessary, dry the sample in a desiccator over a suitable desiccant.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of the powder is collected.

-

Tap the sealed end of the capillary tube on a hard surface to pack the powder into the bottom of the tube. The packed sample height should be approximately 2-4 mm.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate. For a preliminary, rapid determination, a faster heating rate can be used to approximate the melting point.

-

For an accurate determination, start heating at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

Solubility Determination

The following protocol outlines a general method for determining the qualitative and semi-quantitative solubility of 1-Phenyl-1,2-propanedione-2-oxime in various solvents. For regulatory purposes, standardized methods such as the OECD Guideline 105 for water solubility should be followed.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

Analytical balance

-

Graduated cylinders or pipettes

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane).

-

Qualitative Assessment:

-

To a test tube, add approximately 10-20 mg of 1-Phenyl-1,2-propanedione-2-oxime.

-

Add 1 mL of the selected solvent.

-

Stopper the test tube and vortex or shake vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid. Classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (for soluble or sparingly soluble compounds):

-

Accurately weigh a known amount of 1-Phenyl-1,2-propanedione-2-oxime (e.g., 100 mg) into a test tube.

-

Add a known volume of the solvent (e.g., 10 mL) in small increments, vortexing after each addition, until the solid completely dissolves.

-

Record the total volume of solvent required to dissolve the solid. This provides an approximation of the solubility (e.g., in mg/mL).

-

-

Quantitative Determination (Flask Method - based on OECD 105):

-

Add an excess amount of 1-Phenyl-1,2-propanedione-2-oxime to a known volume of the solvent in a flask.

-

Stopper the flask and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully take an aliquot of the supernatant and filter it to remove any suspended particles.

-

Analyze the concentration of 1-Phenyl-1,2-propanedione-2-oxime in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the physical properties of 1-Phenyl-1,2-propanedione-2-oxime.

References

- 1. 1-Phenyl-1,2-propanedione-2-oxime CAS#: 119-51-7 [m.chemicalbook.com]

- 2. 1,2-Propanedione, 1-phenyl-, 2-(O-(ethoxycarbonyl)oxime) | C12H13NO4 | CID 9576244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Propanedione, 1-phenyl-, 2-oxime (CAS 119-51-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1,2-Propanedione, 1-phenyl-, 2-oxime [webbook.nist.gov]

- 5. 1-Phenyl-1,2-propanedione | C9H8O2 | CID 11363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Phenyl-1,2-propanedione-2-oxime | C9H9NO2 | CID 9566063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Phenyl-1,2-propanedione-2-oxime | 153337-78-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to 1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1,2-propanedione-2-oxime, also known as isonitrosopropiophenone, is a versatile organic compound with significant applications in both chemical synthesis and bioanalytical assays. Its α-keto-oxime functionality imparts a rich chemical reactivity, making it a valuable precursor for various heterocyclic compounds and a key reagent in colorimetric determinations. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and known biological and analytical applications. Particular focus is given to its role in arginase inhibition assays and the cytotoxic potential of its derivatives, highlighting its relevance in drug discovery and development.

Chemical and Physical Properties

1-Phenyl-1,2-propanedione-2-oxime is a crystalline solid, typically appearing as white to light yellow crystals.[1][2] It is sparingly soluble in water but soluble in organic solvents such as methanol (B129727) and ethanol.[1][3]

Table 1: Physical and Chemical Properties of 1-Phenyl-1,2-propanedione-2-oxime

| Property | Value | References |

| CAS Number | 119-51-7 | [4] |

| Molecular Formula | C₉H₉NO₂ | [5] |

| Molecular Weight | 163.17 g/mol | [6] |

| Melting Point | 113-115 °C | [2][7] |

| Boiling Point | 290.25 °C (rough estimate) | [1] |

| Density | 1.2021 g/cm³ (rough estimate) | [1] |

| pKa | 9.28 ± 0.10 (Predicted) | [1] |

| λmax | 398 nm (in Methanol) | [1][2] |

| Appearance | White to light yellow crystals | [1][2] |

| Solubility | Soluble in Methanol | [1] |

Synthesis

The synthesis of 1-Phenyl-1,2-propanedione-2-oxime is well-documented, with the nitrosation of propiophenone (B1677668) being a common and efficient method. The following protocol is adapted from Organic Syntheses.[8]

Experimental Protocol: Synthesis via Nitrosation of Propiophenone

Materials:

-

Propiophenone

-

Ethyl ether

-

Sodium nitrite (B80452) (95%)

-

Methyl alcohol

-

Concentrated sulfuric acid

-

Concentrated hydrochloric acid

-

Ice

-

10% Sodium hydroxide (B78521) solution

Procedure:

-

A solution of propiophenone in ethyl ether is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and gas delivery tubes.

-

Methyl nitrite gas is generated in a separate flask by the slow addition of dilute sulfuric acid to a mixture of sodium nitrite, methyl alcohol, and water.

-

The generated methyl nitrite and dry hydrogen chloride gas are bubbled through the stirred propiophenone solution.

-

The reaction mixture will turn a brown-red color and the ether will begin to reflux gently. The rate of methyl nitrite addition is adjusted to maintain a gentle reflux. This is continued for approximately four hours.

-

After the addition is complete, stirring and the introduction of hydrogen chloride are continued for another 30 minutes until the solution becomes a clear yellow.

-

The reaction mixture is allowed to stand, preferably overnight.

-

The ethereal solution is then repeatedly extracted with 10% sodium hydroxide solution until the aqueous layer remains colorless.

-

The combined alkaline extracts are poured slowly with stirring into a mixture of concentrated hydrochloric acid and crushed ice.

-

The precipitated crystals of isonitrosopropiophenone are collected by suction filtration and dried.

-

The crude product can be recrystallized from toluene to yield pure, snow-white crystals with a melting point of 112–113 °C.[9] A yield of 65-68% of the theoretical amount can be expected.[8][9]

Diagram 1: Synthesis Workflow of 1-Phenyl-1,2-propanedione-2-oxime

Caption: Workflow for the synthesis of 1-Phenyl-1,2-propanedione-2-oxime.

Chemical Reactivity and Applications in Synthesis

The presence of both a keto and an oxime functional group in a vicinal position makes 1-Phenyl-1,2-propanedione-2-oxime a versatile building block in organic synthesis.[10]

-

Beckmann Rearrangement: Like other α-oximinoketones, it can undergo the Beckmann rearrangement to form amides.[10]

-

Sonogashira Coupling: It can participate in Sonogashira coupling reactions, a powerful tool for forming carbon-carbon bonds.[10]

-

Synthesis of Heterocycles: This compound serves as a precursor for the synthesis of various nitrogen-containing heterocyclic systems. For example, it is a reactant in the synthesis of hydroimidazothiazoles through iodination and cyclization reactions.[2]

-

Ligand Formation: The keto and oxime groups can coordinate with metal ions, making it an effective ligand in coordination chemistry.[7] Its derivatives, such as thiosemicarbazones, are also of interest for their ability to form metal complexes.[7]

Biological and Analytical Applications

While direct and extensive pharmacological studies on 1-Phenyl-1,2-propanedione-2-oxime are not abundant in the public domain, its utility in bioanalytical assays and the biological activity of its derivatives provide significant insights for drug development professionals.

Arginase Inhibition Assays

A significant application of 1-Phenyl-1,2-propanedione-2-oxime is in the colorimetric determination of urea (B33335), which is a product of the arginase enzyme.[10][11] Arginase is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea.[8] Upregulation of arginase is implicated in various pathologies, including cardiovascular and pulmonary diseases, making arginase inhibitors a therapeutic target.[8][10]

Experimental Protocol: Colorimetric Arginase Inhibition Assay

-

Enzyme Reaction: The arginase enzyme is incubated with its substrate, L-arginine, in a buffered solution at 37°C.

-

Reaction Termination: The enzymatic reaction is stopped by the addition of an acidic mixture (e.g., H₂SO₄:H₃PO₄:H₂O).[10]

-

Color Development: A solution of 1-Phenyl-1,2-propanedione-2-oxime (typically 9% in ethanol) is added to the mixture.[10][12]

-

Heating: The samples are heated to 100°C for a defined period (e.g., 45 minutes).[10][11]

-

Spectrophotometric Measurement: After cooling, the absorbance of the resulting colored product is measured, typically at 540-550 nm.[10][12] The intensity of the color is proportional to the amount of urea produced, and thus to the arginase activity. Potential inhibitors are assessed by their ability to reduce the color formation.

Diagram 2: Principle of the Arginase Inhibition Assay

Caption: Assay for arginase activity using 1-Phenyl-1,2-propanedione-2-oxime.

Cytotoxicity of Derivatives

Derivatives of 1-Phenyl-1,2-propanedione-2-oxime, particularly its semicarbazone and thiosemicarbazone metal complexes, have been investigated for their biological activity. Studies have shown that these derivatives can exhibit concentration-dependent cytotoxic and apoptotic effects on cancer cell lines, such as Caco-2 colon cancer cells.[5] While the parent compound itself showed weaker cytotoxic effects, its metal complexes, particularly the Ni(II) complex, demonstrated significantly higher cytotoxicity.[5] This suggests that the isonitrosopropiophenone scaffold could be a valuable starting point for the development of novel anticancer agents.

Toxicological Profile

1-Phenyl-1,2-propanedione-2-oxime is considered a hazardous substance and may cause skin sensitization.[1] Ingestion may be harmful, especially in individuals with pre-existing organ damage.[1] The toxicity of oximes can sometimes be attributed to the in vivo hydrolysis to hydroxylamine, which can induce hematologic effects such as methemoglobinemia.[1]

Table 2: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4240 mg/kg | [13] |

Conclusion

1-Phenyl-1,2-propanedione-2-oxime is a compound of significant interest due to its well-established synthetic utility and its application in important bioanalytical assays. For researchers in drug development, its role as a key reagent in arginase inhibition screening provides a direct application in identifying potential therapeutics for a range of diseases. Furthermore, the demonstrated biological activity of its derivatives suggests that the isonitrosopropiophenone core structure holds promise as a scaffold for the design of new therapeutic agents, particularly in the area of oncology. Further investigation into the direct pharmacological properties of this compound and its close analogs is warranted to fully explore its therapeutic potential.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Research Journal of Chemical Sciences : α-Benzoin Oxime as the complexing agent for the estimation of small amount of Nickel (II) without extraction - ISCA [isca.me]

- 3. Anti-inflammatory effect of a triterpenoid from Balanophora laxiflora: results of bioactivity-guided isolation [agris.fao.org]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Propiophenone oxime (2157-50-8) for sale [vulcanchem.com]

- 7. 1-Phenyl-1,2-propanedione-2-oxime | 153337-78-1 | Benchchem [benchchem.com]

- 8. A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds from Cyperus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Netrin-1 is a novel regulator of vascular endothelial function in diabetes | PLOS One [journals.plos.org]

- 13. a-Isonitrosopropiophenone 119-51-7 [sigmaaldrich.com]

The Oxime Group in α-Dicarbonyl Monoximes: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Dicarbonyl monoximes are a class of organic compounds characterized by the presence of an oxime functional group adjacent to a carbonyl group. This unique structural arrangement imparts a rich and versatile reactivity to the oxime moiety, making these compounds valuable synthons in organic chemistry and key scaffolds in medicinal chemistry. This technical guide provides an in-depth exploration of the core reactivity of the oxime group in α-dicarbonyl monoximes, focusing on key transformations such as the Beckmann rearrangement and fragmentation, intramolecular cyclization, and coordination with metal ions. Detailed experimental protocols, quantitative data on reaction yields and spectral properties, and visualizations of reaction pathways are presented to serve as a comprehensive resource for professionals in research and drug development.

Introduction

α-Dicarbonyl monoximes, such as α-benzil monoxime and diacetyl monoxime, are organic compounds featuring a dione (B5365651) monoxime functional group. The reactivity of these molecules is largely governed by the oxime group (-C=N-OH), which can engage in a diverse array of chemical transformations.[1] The presence of the adjacent carbonyl group significantly influences the electronic properties and reactivity of the oxime. These compounds can exist as (E) and (Z) stereoisomers, which may exhibit different physical properties and chemical reactivity.[1] Their utility as intermediates in organic synthesis and as versatile ligands in coordination chemistry has made them a subject of considerable interest.[1][2] Furthermore, the ability to readily modify their core structure through various reactions makes them valuable scaffolds in drug discovery programs.

Synthesis of α-Dicarbonyl Monoximes

The most common method for the synthesis of α-dicarbonyl monoximes is the condensation reaction between an α-dicarbonyl compound (like benzil (B1666583) or diacetyl) and hydroxylamine (B1172632) or its hydrochloride salt, typically in the presence of a base.[3][4]

Experimental Protocol: Synthesis of α-Benzil Monoxime

This protocol describes a reliable method for the synthesis of α-benzil monoxime from benzil.

Materials:

-

Benzil

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Dissolution: In a flask, dissolve benzil (0.1 M) in a minimal amount of hot ethanol to create a paste.[5]

-

Hydroxylamine Solution: Prepare a concentrated aqueous solution of hydroxylamine hydrochloride (0.1 M).[5]

-

Reaction Initiation: Add the hydroxylamine hydrochloride solution to the benzil paste and stir the mixture.[5]

-

Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide to the mixture while maintaining the temperature below 10°C using an ice bath. Continue the addition over 90 minutes with vigorous stirring.[5]

-

Precipitation: After the addition is complete, dilute the reaction mixture with water. Filter the solution to remove any unreacted benzil.[5]

-

Isolation: Acidify the filtrate with glacial acetic acid. Allow the solution to stand for 30 minutes to facilitate the precipitation of α-benzil monoxime.[5]

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from an ethanol/water mixture.[5]

A significant challenge in this synthesis is the concurrent formation of the β-isomer, which can be separated from the α-isomer based on differences in solubility during recrystallization.[6]

Core Reactivity of the Oxime Group

The chemical behavior of the oxime group in α-dicarbonyl monoximes is multifaceted, allowing it to participate in rearrangements, cyclizations, and complex formation.

Beckmann Rearrangement and Fragmentation

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into a substituted amide.[7][8] The reaction is initiated by the protonation of the oxime's hydroxyl group, transforming it into a good leaving group (water).[8] This is followed by the migration of the group anti-periplanar to the leaving group, leading to a nitrilium ion intermediate that is subsequently hydrolyzed to the amide.[8][9]

In α-dicarbonyl monoximes, the Beckmann rearrangement can be complex and often competes with a fragmentation pathway, especially under harsh acidic conditions or with specific reagents like titanium tetrachloride.[1][7] The fragmentation pathway is favored when the group alpha to the oxime can stabilize a carbocation, leading to the formation of a nitrile and a carbocation-derived product.[7]

The yield of the Beckmann rearrangement is highly dependent on the substrate, catalyst, and reaction conditions.

| Starting Ketoxime | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| Acetophenone Oxime | Hg(II) complex (5 mol%) | Acetonitrile | 80 | - | N-Phenylacetamide | 96 | [10] |

| Benzophenone | NH₂OH·HCl / Silica (B1680970) gel | Formic Acid | 80 | 2.5 h | Benzanilide | ~100 | [4] |

| 4-Hydroxyacetophenone Oxime | Amberlyst 15 | Acetic Acid | Reflux | 2 h | Paracetamol | 66.7 | [11] |

| Cyclohexanone Oxime | Ga(OTf)₃ | Acetonitrile | 40 | 20 min | ε-Caprolactam | 92 (conversion) | [11] |

Materials:

-

α-Benzil monoxime

-

Titanium tetrachloride (TiCl₄)

-

Chloroform (dry)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Adduct Formation: In a dry, inert atmosphere, dissolve α-benzil monoxime (2 mmol) in dry chloroform. Add titanium tetrachloride (1 mmol) to the solution. The adduct will precipitate.[1]

-

Isolation: Isolate the precipitated adduct by filtration under an inert atmosphere.[1]

-

Fragmentation: The isolated adduct is thermally unstable. Heat the adduct to approximately 120°C to induce decomposition.[1]

-

Product Analysis: Analyze the decomposition products using methods such as GC-MS or NMR to identify the formation of phenyl cyanide, the fragmentation product.[1]

Intramolecular Cyclization Reactions

The oxime group in α-dicarbonyl monoximes can participate in intramolecular cyclization reactions, leading to the formation of various N- and O-containing heterocycles, such as isoxazolines. These reactions are often promoted by bases or transition metals and can proceed through various mechanisms, including intramolecular Michael additions or radical cyclizations.

For instance, β,β-diarylated α,β-unsaturated ketoximes undergo an efficient K₂CO₃-mediated intramolecular oxa-Michael cyclization to provide arene-rich 2-isoxazoline derivatives in excellent yields.[5]

| Substrate | Conditions | Product | Yield (%) | Reference |

| 1,3,3-triphenylprop-2-en-1-one oxime | K₂CO₃, DMF, 140°C, 3h | 3,5,5-triphenyl-4,5-dihydroisoxazole | 96 | [5] |

| β,γ-Unsaturated oximes | Electrophilic selenium species, RT, 1h | Selenium-functionalized isoxazolines | Good yields | [12] |

| 2′-Arylbenzaldehyde oxime ethers | DCA, 420 nm light, Acetonitrile | Phenanthridines | 43 | [13] |

Materials:

-

1,3,3-triphenylprop-2-en-1-one oxime

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Screw-cap pressure tube, magnetic stirrer

Procedure:

-

Reaction Setup: Charge a dry 15 mL screw-cap pressure tube with 1,3,3-triphenylprop-2-en-1-one oxime (150 mg, 0.5 mmol) and K₂CO₃ (138 mg, 1.0 mmol) in DMF (2.0 mL).[5]

-

Heating: Stir the mixture in an oil bath at 140°C for 3 hours.[5]

-

Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.[5]

-

Drying and Concentration: Dry the organic layer over Na₂SO₄ and concentrate it under vacuum.[5]

-

Purification: Purify the residue by silica gel column chromatography (hexane-EtOAc, 98:2) to yield the product as a white solid (96% yield).[5]

Coordination Chemistry: α-Dicarbonyl Monoximes as Ligands

The oxime group, possessing both nitrogen and oxygen donor atoms, allows α-dicarbonyl monoximes to act as versatile chelating ligands for a variety of transition metals, including Cu(II), Ni(II), and Co(II).[14][15] The ligand can coordinate through the oxime nitrogen and the carbonyl oxygen, forming stable five-membered chelate rings. These metal complexes exhibit diverse geometries and have potential applications in catalysis.[2][14]

General Procedure:

-

Ligand Solution: Dissolve the diacetylmonoxime-derived ligand (e.g., Diacetylmonoxime-4-nitrobenzoylhydrazone, 1 mmol) in methanol (B129727) (50 mL). Add triethylamine (B128534) (Et₃N, 1 mmol) with stirring.[15]

-

Metal Salt Addition: To the resulting yellow solution, add a solution of the metal(II) chloride (CoCl₂, NiCl₂, CuCl₂, etc., 0.5 mmol) in methanol.[15]

-

Complex Formation: The color of the solution will change immediately upon addition of the metal salt, indicating complex formation. Stir the reaction mixture at room temperature.[15]

-

Isolation: The metal complex will precipitate from the solution. Collect the solid by filtration, wash with methanol, and dry.[15] The yields for these types of complexes are generally reported as good to high.[15]

Summary of Quantitative Data

Table 1: Spectroscopic Data for the Oxime Group in α-Dicarbonyl Monoximes

| Spectroscopic Technique | Functional Group | Characteristic Absorption / Chemical Shift | Reference |

| Infrared (IR) | O-H stretch (hydrogen-bonded) | 3200 - 3550 cm⁻¹ (broad) | [16] |

| C=N stretch | 1620 - 1680 cm⁻¹ | [17] | |

| N-O stretch | 920 - 950 cm⁻¹ | [17] | |

| ¹H NMR | =N-OH | δ 11.0 - 12.0 ppm (broad singlet) | [3] |

| ¹³C NMR | C =N-OH | δ 150 - 160 ppm | [18] |

| C =O | δ 190 - 200 ppm | [19] |

Applications in Drug Development

The versatile reactivity of the oxime group makes α-dicarbonyl monoxime a valuable scaffold in drug discovery. The ability to easily modify the core structure through the reactions described above allows for the creation of diverse chemical libraries for screening and lead optimization. For example, derivatives can be synthesized via condensation reactions at the carbonyl group, modification of the oxime hydroxyl group, or through cyclization to form novel heterocyclic systems. These libraries can then be screened for various biological activities to identify potential lead compounds.

Conclusion

The oxime group in α-dicarbonyl monoximes exhibits a rich and diverse reactivity profile. Its participation in the Beckmann rearrangement and fragmentation, various intramolecular cyclization reactions, and its ability to act as a potent ligand for transition metals underscore its synthetic utility. The straightforward synthesis of the parent scaffold and the ability to generate diverse molecular architectures make these compounds highly valuable for researchers, particularly in the field of medicinal chemistry and drug development. A thorough understanding of the reaction conditions that govern these transformations is crucial for harnessing the full potential of this versatile functional group.

References

- 1. 2-Isoxazoline synthesis [organic-chemistry.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. portal.tpu.ru [portal.tpu.ru]

- 5. K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center [organic-chemistry.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Beckmann Rearrangement [organic-chemistry.org]

- 10. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis of Isoxazolines by the Electrophilic Chalcogenation of β,γ-Unsaturated Oximes: Fishing Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. radab.uomosul.edu.iq [radab.uomosul.edu.iq]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Chelating Properties of 1-Phenyl-1,2-propanedione-2-oxime with Metal Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1,2-propanedione-2-oxime, also known as isonitrosopropiophenone, is a versatile chelating agent capable of forming stable complexes with a variety of metal ions. Its unique structure, featuring both a keto and an oxime functional group, allows for effective coordination with transition metals, making it a compound of significant interest in coordination chemistry, analytical chemistry, and materials science. This technical guide provides a comprehensive overview of the chelating properties of 1-Phenyl-1,2-propanedione-2-oxime, including detailed experimental protocols for the synthesis and characterization of its metal complexes, and a summary of quantitative data related to their stability.

Introduction

1-Phenyl-1,2-propanedione-2-oxime is an organic compound with the formula C₆H₅C(O)C(NOH)CH₃. The presence of both nitrogen and oxygen donor atoms in close proximity within the molecule grants it the ability to act as a bidentate ligand, forming stable five-membered chelate rings with metal ions.[1] This chelating capability is the foundation for its diverse applications, which include roles in catalysis, the development of photophysical materials, and as a reagent in analytical chemistry.[1] The formation of colored complexes with specific metal ions, for instance, allows for their spectrophotometric determination.

This guide will delve into the synthesis of 1-Phenyl-1,2-propanedione-2-oxime metal complexes, methods for their characterization, and the quantitative aspects of their stability.

Chelation and Coordination Chemistry

1-Phenyl-1,2-propanedione-2-oxime typically coordinates with divalent metal ions in a 2:1 ligand-to-metal ratio, forming neutral complexes with the general formula M(L)₂, where L represents the deprotonated ligand. The coordination occurs through the nitrogen atom of the oxime group and the oxygen atom of the carbonyl group. This bidentate chelation results in the formation of a stable five-membered ring structure.

Quantitative Data on Metal Complex Formation

Table 1: Spectrophotometric Data for Metal Complexes of 1-Phenyl-1,2-propanedione-2-oxime Thiosemicarbazone (PPDOT)

| Metal Ion | Wavelength of Maximum Absorbance (λmax) |

| Copper(II) | 465 nm |

| Nickel(II) | 395 nm |

Data sourced from a study on the simultaneous spectrophotometric determination of copper(II) and nickel(II).[1]

Table 2: Stability Constants (Kf) and Gibbs Free Energy (ΔG) of Metal Complexes with a Schiff Base Derived from Isatin and 4-aminoantipyrine

| Metal Ion | Stability Constant (Kf) | Gibbs Free Energy (ΔG) (kJ/mol) |

| Co(II) | 6.19 x 10⁵ | -26.64 |

| Ni(II) | 8.01 x 10⁵ | -26.65 |

| Cu(II) | 3.21 x 10⁴ | -54.1 |

Note: These values are for a related Schiff base ligand and are provided for illustrative purposes. The negative ΔG values indicate spontaneous complex formation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1-Phenyl-1,2-propanedione-2-oxime, the preparation of its metal complexes, and the techniques used for their characterization.

Synthesis of 1-Phenyl-1,2-propanedione-2-oxime (Isonitrosopropiophenone)

This synthesis is adapted from a standard organic synthesis procedure.

Materials:

-

Ethyl ether

-

Sodium nitrite (B80452)

-

Methyl alcohol

-

Sulfuric acid

-

Hydrogen chloride (gas)

-

10% Sodium hydroxide (B78521) solution

-

Concentrated hydrochloric acid

-

Ice

Procedure:

-

Dissolve propiophenone in ethyl ether in a reaction flask.

-

Prepare a solution of sodium nitrite and methyl alcohol in water.

-

Slowly add cold dilute sulfuric acid to the sodium nitrite solution to generate gaseous methyl nitrite, which is then bubbled into the propiophenone solution.

-

Simultaneously, introduce hydrogen chloride gas into the reaction mixture. The reaction is exothermic and the ether will begin to reflux.

-

Continue the addition of methyl nitrite for approximately four hours.

-

Allow the reaction mixture to stand for several hours, preferably overnight.

-

Extract the ethereal solution repeatedly with 10% sodium hydroxide solution until the aqueous layer remains colorless.

-

Combine the alkaline extracts and pour them slowly into a mixture of concentrated hydrochloric acid and ice with stirring.

-

Filter the resulting crystals of isonitrosopropiophenone with suction and dry them.

Synthesis of Metal(II) Complexes of 1-Phenyl-1,2-propanedione-2-oxime

The following is a general procedure for the synthesis of Ni(II) and Cu(II) complexes.

Materials:

-

1-Phenyl-1,2-propanedione-2-oxime

-

Ethanol

-

Aqueous solution of the metal(II) salt (e.g., NiCl₂·6H₂O or CuSO₄·5H₂O)

-

Dilute ammonia (B1221849) solution

Procedure:

-

Dissolve 1-Phenyl-1,2-propanedione-2-oxime in hot ethanol.

-

To this hot solution, add an aqueous solution of the respective metal(II) salt in a 2:1 ligand-to-metal molar ratio.

-

Adjust the pH of the reaction mixture to the appropriate value for complex formation by the dropwise addition of a dilute ammonia solution.

-

A colored precipitate of the metal complex will form.

-

Heat the mixture on a water bath for a short period to ensure complete precipitation.

-

Filter the precipitate, wash it with hot water and then with a small amount of ethanol.

-

Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization Techniques

IR spectroscopy is used to identify the coordination sites of the ligand. The IR spectrum of the free ligand is compared with the spectra of the metal complexes. A shift in the vibrational frequencies of the C=O and C=N groups upon complexation indicates their involvement in bonding with the metal ion.

UV-Vis spectroscopy is employed to study the electronic transitions within the complexes and to determine their stoichiometry in solution. The formation of a complex is typically accompanied by a shift in the absorption maxima compared to the free ligand.

Determination of Stoichiometry (Job's Method of Continuous Variation):

-

Prepare equimolar solutions of the metal ion and the ligand.

-

Mix the solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total volume and total molar concentration constant.

-

Measure the absorbance of each solution at the λmax of the complex.

-

Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.

This technique involves the pH-metric titration of the ligand in the absence and presence of the metal ion with a standard base.

Solutions Required:

-

A solution of a strong acid (e.g., HClO₄).

-

A solution containing the strong acid and the ligand.

-

A solution containing the strong acid, the ligand, and the metal ion.

Procedure:

-

Titrate each of the three solutions against a standard solution of a strong base (e.g., NaOH) at a constant temperature and ionic strength.

-

Record the pH after each addition of the base.

-

From the titration curves, the proton-ligand and metal-ligand stability constants can be calculated using the Irving-Rossotti equations.

Conclusion

1-Phenyl-1,2-propanedione-2-oxime is a highly effective chelating agent that forms stable complexes with a range of metal ions. The straightforward synthesis of these complexes, coupled with their distinct physicochemical properties, makes them valuable in various scientific and industrial applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the fields of coordination chemistry, analytical method development, and drug design to explore the potential of this versatile ligand and its metal chelates. Further research to establish a comprehensive database of stability constants for a wider array of metal ions would be highly beneficial for the scientific community.

References

Molecular structure and formula of 1-Phenyl-1,2-propanedione-2-oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-1,2-propanedione-2-oxime, a versatile organic compound with applications in chemical synthesis and analysis. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it presents a detailed, reproducible experimental protocol for its synthesis and outlines methodologies for its characterization using modern spectroscopic techniques. The guide also explores its utility as a reactant in significant organic reactions, namely the Sonogashira coupling and the Beckmann rearrangement, providing conceptual experimental frameworks for these transformations.

Molecular Structure and Properties

1-Phenyl-1,2-propanedione-2-oxime, also known by synonyms such as α-isonitrosopropiophenone and isonitrosopropiophenone, is a key organic intermediate.[1][2] Its fundamental properties are summarized below.

Molecular Formula: C₉H₉NO₂[1][2]

Molecular Weight: 163.17 g/mol [2]

CAS Registry Number: 119-51-7[1][2]

IUPAC Name: 1-Phenylpropane-1,2-dione 2-oxime[1]

Chemical Structure:

Caption: Molecular structure of 1-Phenyl-1,2-propanedione-2-oxime.

Physicochemical Properties

A compilation of the key physicochemical properties of 1-Phenyl-1,2-propanedione-2-oxime is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 113-115 °C | |

| Boiling Point | 292.5 °C at 760 mmHg | |

| Density | 1.1 g/cm³ | |

| Solubility | Soluble in methanol | |

| Storage Temperature | 2-8 °C |

Experimental Protocols

Synthesis of 1-Phenyl-1,2-propanedione-2-oxime

The following protocol for the synthesis of 1-Phenyl-1,2-propanedione-2-oxime is adapted from a well-established procedure in Organic Syntheses. This method involves the nitrosation of propiophenone (B1677668).

Materials and Equipment:

-

Propiophenone

-

Ethyl ether

-

Sodium nitrite (B80452) (95%)

-

Methyl alcohol

-

Concentrated sulfuric acid

-

Concentrated hydrochloric acid

-

Sodium hydroxide (B78521)

-

Ice

-

3-liter three-necked, round-bottomed flask with a mechanical stirrer

-

Dropping funnel

-

Gas inlet tube

Procedure:

-

In the 3-liter flask, dissolve 469 g (3.5 moles) of propiophenone in 2.3 liters of ethyl ether.

-

Prepare a solution of 290 g (4 moles) of 95% sodium nitrite, 180 cc of methyl alcohol, and 170 cc of water.

-

In the dropping funnel, place 455 cc of cold dilute sulfuric acid (1 volume of concentrated acid to 2 volumes of water).

-

Start the stirrer and introduce hydrogen chloride gas through the gas inlet tube at a rate of 6–10 bubbles per second.

-

Slowly add the sulfuric acid from the dropping funnel to the sodium nitrite solution to generate methyl nitrite gas, which is then introduced into the reaction mixture.

-

Adjust the rate of methyl nitrite evolution to maintain a gentle reflux of the ether. The addition typically takes about four hours.

-

Continue stirring and the addition of hydrogen chloride for an additional 30 minutes after the methyl nitrite addition is complete.

-

Allow the reaction mixture to stand for several hours, preferably overnight.

-

Extract the ethereal solution repeatedly with 500-cc portions of 10% sodium hydroxide solution until the alkaline layer remains nearly colorless.

-

Combine the alkaline extracts and slowly pour them into a mixture of 700–750 cc of concentrated hydrochloric acid and about 1 kg of ice with stirring.

-

Collect the resulting crystals of isonitrosopropiophenone by suction filtration and dry them. The expected yield is 370–390 g.

Caption: Experimental workflow for the synthesis of 1-Phenyl-1,2-propanedione-2-oxime.

Characterization Protocols

2.2.1. Infrared (IR) Spectroscopy

-

Sample Preparation: A KBr (potassium bromide) disc is typically prepared by grinding a small amount of the crystalline sample with dry KBr powder and pressing the mixture into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

-

Instrumentation: A standard Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃).

-

Instrumentation: ¹H NMR spectra can be acquired on a 90 MHz or higher field NMR spectrometer. ¹³C NMR spectra are also typically run in CDCl₃.

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR.

2.2.3. Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a common method for this compound.

-

Instrumentation: A variety of mass spectrometers can be used, such as a magnetic sector or a quadrupole mass analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Spectroscopic Data Summary:

| Technique | Key Data/Observations | Reference(s) |

| IR (KBr disc) | Characteristic peaks for C=O, C=N, and O-H stretching | |

| ¹H NMR (90 MHz, CDCl₃) | Signals corresponding to the methyl, phenyl, and oxime protons | |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl, iminyl, methyl, and aromatic carbons | |

| Mass Spec (EI) | Molecular ion peak at m/z = 163 |

Applications in Organic Synthesis

1-Phenyl-1,2-propanedione-2-oxime serves as a valuable precursor in several important organic transformations.

Sonogashira Coupling

Conceptual Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the halogenated derivative of 1-Phenyl-1,2-propanedione-2-oxime (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Add an anhydrous solvent (e.g., 5 mL of triethylamine (B128534) or THF/triethylamine mixture).

-

Add the terminal alkyne (1.2 mmol) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

-

Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Caption: Conceptual workflow of a Sonogashira coupling reaction.

Beckmann Rearrangement

The Beckmann rearrangement is a reaction to convert an oxime to an amide, typically under acidic conditions.

Conceptual Protocol:

-

Dissolve 1-Phenyl-1,2-propanedione-2-oxime in a suitable solvent.

-

Add a strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid).

-

Heat the reaction mixture to the required temperature and for the necessary duration.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with a base and perform an aqueous workup.

-

Purify the resulting amide product by recrystallization or column chromatography.

Caption: Conceptual workflow of the Beckmann rearrangement.

Conclusion

1-Phenyl-1,2-propanedione-2-oxime is a well-characterized compound with significant utility in organic synthesis. The provided experimental protocols for its synthesis and characterization, along with the conceptual frameworks for its application in advanced organic reactions, offer a valuable resource for researchers in the fields of chemistry and drug development. The versatility of this molecule as a building block ensures its continued importance in the creation of novel and complex chemical entities.

References

Navigating the Safety Profile of 1-Phenyl-1,2-propanedione-2-oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 1-Phenyl-1,2-propanedione-2-oxime (CAS No: 119-51-7). The following sections detail its physicochemical properties, toxicological profile, safe handling procedures, and emergency measures, presented in a format tailored for the scientific community. All quantitative data has been summarized in structured tables for ease of reference, and where available, generalized experimental protocols based on standardized guidelines are provided.

Chemical and Physical Properties

A foundational understanding of the physical and chemical characteristics of 1-Phenyl-1,2-propanedione-2-oxime is essential for its safe handling and use in experimental settings. Key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C9H9NO2 | [1][2][3] |

| Molecular Weight | 163.17 g/mol | [1][2][3] |

| Appearance | White to light yellow crystals | [1] |

| Melting Point | 113-115 °C (lit.) | [4] |

| Boiling Point | 120 °C | [1] |

| Flash Point | 32 °C (lit.) | [1] |

| Density | 1.1 g/cm³ | [1] |

Toxicological Information

Acute Toxicity

The primary available acute toxicity data point is the median lethal dose (LD50) in an oral study with rats.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4240 mg/kg | [4] |

Hazard Classification

Based on available Safety Data Sheets (SDS), 1-Phenyl-1,2-propanedione-2-oxime is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

Experimental Protocols (Generalized)

Detailed experimental protocols for the specific toxicological studies on 1-Phenyl-1,2-propanedione-2-oxime are not publicly available. However, the following sections describe the generalized methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the Office of Prevention, Pesticides, and Toxic Substances (OPPTS), which are standard for assessing chemical safety.

Acute Oral Toxicity (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Dosage: A single dose of the substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered, and the animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

-

Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

Skin Sensitization (Based on OECD Guideline 429: Local Lymph Node Assay - LLNA)

Objective: To determine the potential of a substance to cause skin sensitization.

Methodology:

-

Animal Model: Typically, mice are used.

-

Procedure:

-

The test substance is applied to the dorsal surface of the ear of the test animals for three consecutive days.

-

A control group is treated with the vehicle alone.

-

On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

-

After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.

-

The incorporation of ³H-methyl thymidine into the lymph node cells is measured.

-

-

Endpoint: A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. An SI of 3 or greater is considered a positive result for skin sensitization.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to ensure the safety of laboratory personnel.

| Precautionary Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5] |

| P264 | Wash skin thoroughly after handling.[5] |

| P270 | Do not eat, drink or smoke when using this product.[5] |

| P271 | Use only outdoors or in a well-ventilated area.[5] |

| P272 | Contaminated work clothing should not be allowed out of the workplace.[1][5] |

| P273 | Avoid release to the environment.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][5] |

| P284 | In case of inadequate ventilation wear respiratory protection.[5] |

Recommended PPE:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Measure |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[5] |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[1][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[5] |

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring environmental safety.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[1][5]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 1-Phenyl-1,2-propanedione-2-oxime from receipt to disposal.

Caption: Safe handling workflow for 1-Phenyl-1,2-propanedione-2-oxime.

References

An In-depth Technical Guide to the Discovery and History of α-Oximinoketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of α-oximinoketones, a class of compounds with significant applications in organic synthesis and drug development. The document details key historical milestones, provides a variety of detailed experimental protocols for their preparation, and presents quantitative and spectroscopic data in a structured format for easy comparison. Furthermore, reaction mechanisms are illustrated using signaling pathway diagrams to provide a deeper understanding of the chemical transformations.

Discovery and Historical Context

The journey of α-oximinoketones is intrinsically linked to the broader discovery of oximes. The foundational work in this area was laid by the German chemist Victor Meyer and his student Alois Janny in 1882 . They were the first to synthesize oximes by reacting aldehydes and ketones with hydroxylamine. This discovery was pivotal as it introduced a new functional group and provided a method for the derivatization and characterization of carbonyl compounds.

While Meyer's work was with simple oximes, the first synthesis of a compound that can be classified as an α-oximinoketone is attributed to Hans von Pechmann in 1888 . He successfully synthesized diacetyl monoxime , the mono-oxime of the α-diketone diacetyl. This marked a significant step in the exploration of this class of compounds. Von Pechmann's work was published in the journal Berichte der deutschen chemischen Gesellschaft.[1][2]

Another key figure in the early history of related chemistry is Rainer Ludwig Claisen . His work on the condensation reactions of esters and ketones in 1887 provided fundamental principles for the formation of carbon-carbon bonds adjacent to a carbonyl group, which is relevant to the synthesis of α-oximinoketones via nitrosation of the α-carbon of a ketone.

Historically, α-oximinoketones were often referred to as isonitrosoketones , a term that is still occasionally encountered in older literature. The primary method for their synthesis has been the nitrosation of ketones at the α-position, a reaction that has been studied and refined over the past century.

Synthetic Methodologies and Experimental Protocols

The synthesis of α-oximinoketones can be broadly categorized into the nitrosation of a ketone at the α-carbon. Various nitrosating agents and reaction conditions have been developed to achieve this transformation efficiently.

Nitrosation using Nitrosyl Chloride

One of the early and effective methods for the synthesis of α-oximinoketones involves the use of nitrosyl chloride (NOCl). This method is particularly useful for the preparation of isonitrosoacetone (B1237270) and diacetylmonoxime.[3]

Experimental Protocol: Synthesis of Isonitrosoacetone [3]

-

Reagents: Acetone (B3395972), Calcium Carbonate (CaCO₃), Nitrosyl Chloride (NOCl), Diethyl Ether.

-

Procedure:

-

A suspension of 72 g of finely powdered CaCO₃ in 620 ml of acetone is prepared in a reaction vessel equipped with a stirrer.

-

The mixture is cooled and maintained at a temperature of 17-20 °C.

-

72 g of liquid NOCl is added to the stirred suspension over a period of 4 hours.

-

After the addition is complete, the residual insoluble solids are filtered by suction and washed twice with 70 g of diethyl ether.

-

The combined acetone and ether solutions are then evaporated to dryness under reduced pressure at room temperature.

-

The crude isonitrosoacetone is obtained as a solid. The product can be further purified by recrystallization.

-

-

Yield: Approximately 80.7% based on the added nitrosyl chloride.[3]

Experimental Protocol: Synthesis of Diacetylmonoxime [3]

-

Reagents: Methyl Ethyl Ketone, Calcium Carbonate (CaCO₃), Nitrosyl Chloride (NOCl), Carbon Tetrachloride (CCl₄).

-

Procedure:

-

A suspension of 15 g of CaCO₃ in 286 g of methyl ethyl ketone is prepared.

-

19.8 g of liquid NOCl is added at a temperature of 17-20 °C with stirring over 3 hours.

-

During the addition, two further portions of 7.5 g of CaCO₃ are added.

-

The solids are filtered and washed with 95 g of methyl ethyl ketone.

-

The combined solutions are evaporated to dryness under reduced pressure to give the crude product.

-

The white solid diacetylmonoxime can be purified by crystallization from CCl₄.

-

-

Yield: Approximately 90.2% purity, melting at 73-74 °C after crystallization.[3]

Nitrosation using Sodium Nitrite (B80452) in Acidic Medium

A common and convenient method for the synthesis of α-oximinoketones is the reaction of a ketone with sodium nitrite in the presence of an acid, typically hydrochloric acid or acetic acid. This method generates nitrous acid in situ, which is the active nitrosating agent.

Experimental Protocol: General Procedure for Oximation of β-Diketones [4]

-

Reagents: β-Diketone, Sodium Nitrite (NaNO₂), Oxalic Acid Dihydrate (C₂H₂O₄·2H₂O), Wet SiO₂ (50% w/w), Dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-